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Compound of Interest

Compound Name: 1-Bromo-2-iodo-4-nitrobenzene

Cat. No.: B1361577 Get Quote

Introduction

1-Bromo-2-iodo-4-nitrobenzene is a polysubstituted aromatic compound with significant

potential as a versatile building block in organic synthesis, particularly in the development of

novel pharmaceuticals and agrochemicals. The distinct electronic environments created by the

bromo, iodo, and nitro substituents on the benzene ring make it an interesting candidate for

cross-coupling reactions and other transformations. Accurate and comprehensive

spectroscopic data is crucial for the unambiguous identification, characterization, and quality

control of this compound.

Due to the limited availability of public experimental spectroscopic data for 1-Bromo-2-iodo-4-
nitrobenzene, this technical guide provides a comprehensive, predicted spectroscopic profile

based on the analysis of structurally related compounds and established spectroscopic

principles. This guide is intended to serve as a valuable resource for researchers, scientists,

and professionals in drug development by offering detailed predicted data for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized

experimental protocols for the acquisition of this data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Bromo-2-iodo-4-
nitrobenzene. This data has been estimated by considering the additive effects of the

substituents on a benzene ring, drawing from empirical data of analogous compounds.
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Table 1: Predicted ¹H NMR Data for 1-Bromo-2-iodo-4-
nitrobenzene

Proton
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-3 8.5 - 8.7 d ~2.5

H-5 8.2 - 8.4 dd ~8.5, ~2.5

H-6 7.9 - 8.1 d ~8.5

Note: Predicted for a solution in CDCl₃. The chemical shifts are relative to tetramethylsilane

(TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-iodo-4-
nitrobenzene

Carbon Predicted Chemical Shift (ppm)

C-1 (C-Br) 115 - 120

C-2 (C-I) 95 - 100

C-3 135 - 140

C-4 (C-NO₂) 148 - 152

C-5 128 - 132

C-6 125 - 129

Note: Predicted for a solution in CDCl₃. The chemical shifts are relative to tetramethylsilane

(TMS) at 0 ppm.

Table 3: Predicted IR Absorption Bands for 1-Bromo-2-
iodo-4-nitrobenzene
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

Asymmetric NO₂ Stretch 1520 - 1540 Strong

Symmetric NO₂ Stretch 1340 - 1360 Strong

C-N Stretch 840 - 860 Medium

C-Br Stretch 550 - 650 Medium-Strong

C-I Stretch 500 - 600 Medium

C-H Aromatic Stretch 3050 - 3150 Medium-Weak

C=C Aromatic Stretch 1580 - 1610, 1450 - 1500 Medium-Strong

Table 4: Predicted Mass Spectrometry Data for 1-Bromo-
2-iodo-4-nitrobenzene

Parameter Predicted Value/Information

Molecular Formula C₆H₃BrINO₂

Molecular Weight 327.9 g/mol

Predicted Molecular Ion [M]⁺ m/z 327, 329 (due to Br isotopes)

Major Predicted Fragments [M-NO₂]⁺, [M-I]⁺, [M-Br]⁺, [C₆H₃]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 1-Bromo-2-
iodo-4-nitrobenzene. Specific parameters may need to be optimized based on the

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-Bromo-2-iodo-4-nitrobenzene in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength

of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected range for aromatic carbons (approximately

90-160 ppm).

A significantly larger number of scans will be required compared to ¹H NMR due to the low

natural abundance of the ¹³C isotope.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg

of dry potassium bromide (KBr) in an agate mortar. Press the resulting powder into a thin,

transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a

direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable

volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph

(LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for generating fragment ions and determining the fragmentation pattern.

Electrospray Ionization (ESI) can be used to observe the molecular ion with minimal

fragmentation.

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions

based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and expected fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-
Bromo-2-iodo-4-nitrobenzene.
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Caption: Workflow for the synthesis and spectroscopic characterization.
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Caption: Detailed workflow for NMR spectroscopic analysis.
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Caption: Logical workflow for Mass Spectrometry analysis.
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[https://www.benchchem.com/product/b1361577#spectroscopic-data-for-1-bromo-2-iodo-4-
nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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